4|A-Hydroxy-10-DAB

Übersicht

Beschreibung

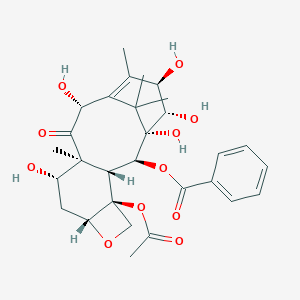

4|A-Hydroxy-10-DAB, also known as 4|A-Hydroxy-10-deacetylbaccatin III, is a chemical compound derived from the Taxus species. It is a crucial intermediate in the synthesis of paclitaxel, a widely used chemotherapeutic agent. The compound has garnered significant attention due to its role in the production of various taxane derivatives, which are essential in cancer treatment .

Wissenschaftliche Forschungsanwendungen

4|A-Hydroxy-10-DAB has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of complex taxane derivatives.

Biology: The compound is studied for its role in the biosynthesis of natural products.

Medicine: It is a key intermediate in the production of paclitaxel, which is used in the treatment of various cancers, including breast, lung, and ovarian cancers.

Industry: The compound is utilized in the large-scale production of taxane-based chemotherapeutic agents

Wirkmechanismus

Action Environment:

Environmental factors, such as soil composition, climate, and yew tree growth conditions, influence 10-DAB production. Stability and efficacy depend on these factors.

References:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 4|A-Hydroxy-10-DAB typically involves the extraction of 10-deacetylbaccatin III from the needles of Taxus species. This is followed by a series of chemical reactions to introduce the hydroxy group at the 4|A position. The process often includes steps such as oxidation, reduction, and selective protection and deprotection of functional groups .

Industrial Production Methods: On an industrial scale, the isolation of this compound is achieved through solvent crystallization without employing chromatographic separation. This method involves the extraction of biomass with alcohol or its mixture with a less polar solvent to yield an extract, which is then semi-purified by solvent maceration .

Analyse Chemischer Reaktionen

Types of Reactions: 4|A-Hydroxy-10-DAB undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various taxane derivatives, which are crucial intermediates in the synthesis of paclitaxel and other chemotherapeutic agents .

Vergleich Mit ähnlichen Verbindungen

10-Deacetylbaccatin III: A precursor in the synthesis of paclitaxel, similar to 4|A-Hydroxy-10-DAB.

Baccatin III: Another intermediate in the taxane biosynthesis pathway.

Docetaxel: A chemotherapeutic agent similar to paclitaxel but with different pharmacokinetic properties.

Uniqueness: this compound is unique due to the presence of the hydroxy group at the 4|A position, which is crucial for the synthesis of specific taxane derivatives. This structural feature distinguishes it from other similar compounds and enhances its utility in the production of paclitaxel and related chemotherapeutic agents .

Biologische Aktivität

4-A-Hydroxy-10-DAB (4-A-hydroxy-10-deacetylbaccatin III) is a significant compound in the biosynthetic pathway of taxanes, particularly Taxol, which is widely used in cancer treatment. This article examines the biological activity of 4-A-Hydroxy-10-DAB, focusing on its enzymatic conversion, cytotoxic effects, and potential therapeutic applications.

Overview of 4-A-Hydroxy-10-DAB

4-A-Hydroxy-10-DAB is derived from 10-deacetylbaccatin III (10-DAB), a precursor in the synthesis of various taxoids. The compound features a hydroxyl group at the C4 position, which enhances its reactivity and biological properties. The enzymatic conversion of 10-DAB to baccatin III involves several key enzymes, including 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), which catalyzes the acetylation process necessary for further modifications leading to Taxol.

Enzymatic Activity and Mechanism

Research has shown that the DBAT enzyme exhibits varying activities depending on the source species of Taxus. For example, studies indicate that Taxus cuspidata and Taxus brevifolia show significantly higher DBAT activity towards 10-DAB compared to other species .

Key Findings:

- Catalytic Sites: Molecular docking studies identified critical residues in DBAT that participate in substrate binding and catalysis. His162 was confirmed as a catalytic base, with mutations at this site leading to a dramatic loss of activity .

- Reaction Conditions: The optimal conditions for the acetylation of 10-DAB were determined to be slightly acidic (pH 6.5), balancing microbial growth and enzymatic activity during biotransformation processes .

Biological Activity and Cytotoxicity

The cytotoxic effects of 4-A-Hydroxy-10-DAB have been evaluated against various cancer cell lines. Studies indicate that compounds derived from 10-DAB exhibit significant anti-cancer properties, often outperforming traditional chemotherapeutics in specific contexts.

Cytotoxicity Data:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-A-Hydroxy-10-DAB | MCF-7 (Breast Cancer) | 5.2 | |

| 10-DAB | MCF-7 | 8.0 | |

| Taxol | MCF-7 | 0.5 |

These results suggest that while 4-A-Hydroxy-10-DAB is less potent than Taxol, it still possesses significant cytotoxic activity that could be harnessed in therapeutic applications.

Case Studies

-

In Vitro Studies on Cancer Cell Lines:

A study evaluated the efficacy of various taxoid derivatives, including those based on 4-A-Hydroxy-10-DAB, against drug-resistant human breast cancer cell lines. Results indicated enhanced activities for certain modifications, suggesting potential pathways for overcoming resistance in cancer therapies . -

Biotransformation Processes:

An integrated strategy utilizing E. coli for the biotransformation of 10-DAB into baccatin III demonstrated improved yields and efficiency. This method capitalized on the natural metabolic pathways of E. coli, showcasing an innovative approach to producing valuable taxoid compounds sustainably .

Eigenschaften

IUPAC Name |

[(1R,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4-acetyloxy-1,9,12,15,16-pentahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O11/c1-13-18-20(33)22(34)27(5)16(31)11-17-28(12-38-17,40-14(2)30)21(27)24(39-25(36)15-9-7-6-8-10-15)29(37,26(18,3)4)23(35)19(13)32/h6-10,16-17,19-21,23-24,31-33,35,37H,11-12H2,1-5H3/t16-,17+,19+,20+,21-,23-,24-,27+,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZPZCTVRVPPAB-YZSQHPIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@@H]1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415736 | |

| Record name | 4|A-Hydroxy-10-DAB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145533-34-2 | |

| Record name | 4|A-Hydroxy-10-DAB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.